molecular formula C8H9NO4 B13602280 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid

2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid

Cat. No.: B13602280
M. Wt: 183.16 g/mol
InChI Key: OZQRTUOYRIWAHW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid is a chemical compound with a unique structure that includes a hydroxyl group, a methoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) at low temperatures. This reaction yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxypyridin-2-yl)acetic acid
  • 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid

Uniqueness

2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid is unique due to its specific functional groups and structural configuration

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-hydroxy-2-(5-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c1-13-6-2-5(3-9-4-6)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

OZQRTUOYRIWAHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(C(=O)O)O

Origin of Product

United States

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